molecular formula C8H7BrClF B13973019 2-Chloro-5-fluoro-3-methylbenzyl bromide

2-Chloro-5-fluoro-3-methylbenzyl bromide

Cat. No.: B13973019
M. Wt: 237.49 g/mol
InChI Key: XBYRAKFDMONVTE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrClF It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylbenzyl bromide typically involves the bromination of 2-Chloro-5-fluoro-3-methyltoluene. This can be achieved through a radical bromination process using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .

Industrial Production Methods: In an industrial setting, the bromination process can be optimized for higher yields and efficiency. Continuous flow photochemical bromination is one such method, where the reaction is carried out in a microstructured reactor with in situ generated bromine. This method allows for precise control over reaction conditions and improved mass efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methylbenzyl bromide
  • 2-Chloro-5-fluorobenzyl bromide
  • 2-Methylbenzyl bromide

Comparison: 2-Chloro-5-fluoro-3-methylbenzyl bromide is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-6-fluoro-3-methylbenzyl bromide has a different substitution pattern, which can lead to variations in reactivity and product formation .

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene

InChI

InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3

InChI Key

XBYRAKFDMONVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)CBr)F

Origin of Product

United States

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